N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide
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Overview
Description
N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide is a sulfonamide.
Scientific Research Applications
Inhibitory Effects on Carbonic Anhydrase Isoenzymes
Research by Supuran, Maresca, Gregáň, and Remko (2013) focused on compounds including 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, similar in structure to the compound . They found these compounds to be inhibitors of four carbonic anhydrase (CA) isoenzymes, exhibiting nanomolar half maximal inhibitory concentration (IC50) ranging from 58 to 740 nmol/L, indicating potential therapeutic applications in conditions where CA activity is a factor (Supuran, Maresca, Gregáň, & Remko, 2013).
Anticancer Potential
Ö. Yılmaz et al. (2015) synthesized derivatives of benzamide, including compounds structurally similar to the queried compound, and tested them for anticancer activity. One specific compound showed significant proapoptotic activity against melanoma cell lines, indicating a potential avenue for the development of new anticancer treatments (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Antibacterial and Antifungal Properties
Mange, Isloor, Malladi, Isloor, and Fun (2013) synthesized new Schiff bases related to benzamides and found that some of these compounds exhibited notable antibacterial and antifungal activities. This suggests that benzamide derivatives, like the compound , could be valuable in developing new antimicrobial agents (Mange, Isloor, Malladi, Isloor, & Fun, 2013).
Application in Synthesis of Morpholines
Fritz, Mumtaz, Yar, McGarrigle, and Aggarwal (2011) discussed the conversion of amino alcohols into morpholines using sulfinamides. Their research demonstrated the utility of benzamide derivatives in synthesizing complex organic compounds, which could have implications in pharmaceutical synthesis and other areas of organic chemistry (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).
Properties
Molecular Formula |
C16H20N4O4S2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-cyanoethyl(methyl)carbamothioyl]-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C16H20N4O4S2/c1-19(8-2-7-17)16(25)18-15(21)13-3-5-14(6-4-13)26(22,23)20-9-11-24-12-10-20/h3-6H,2,8-12H2,1H3,(H,18,21,25) |
InChI Key |
SWUCYXHWVXHDMP-UHFFFAOYSA-N |
SMILES |
CN(CCC#N)C(=S)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Canonical SMILES |
CN(CCC#N)C(=S)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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